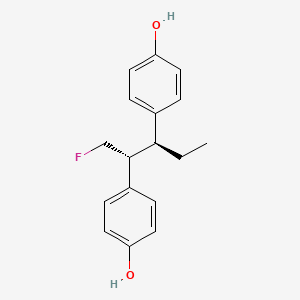

1-Fluoro-2,3-bis(4-hydroxyphenyl)pentane

Description

Structure

3D Structure

Properties

CAS No. |

83303-93-9 |

|---|---|

Molecular Formula |

C17H19FO2 |

Molecular Weight |

274.33 g/mol |

IUPAC Name |

4-[(2R,3S)-1-fluoro-2-(4-hydroxyphenyl)pentan-3-yl]phenol |

InChI |

InChI=1S/C17H19FO2/c1-2-16(12-3-7-14(19)8-4-12)17(11-18)13-5-9-15(20)10-6-13/h3-10,16-17,19-20H,2,11H2,1H3/t16-,17+/m1/s1 |

InChI Key |

ZGFBTQKUHZZJOK-SJORKVTESA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CF)C2=CC=C(C=C2)O |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CF)C2=CC=C(C=C2)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CF)C2=CC=C(C=C2)O |

Synonyms |

1-fluoro-2,3-bis(4-hydroxyphenyl)pentane 1-fluoro-norhexestrol 1-fluoronorhexestrol 1-fluoronorhexestrol, (R*,S*)-isomer, 18F-labeled 1-fluoropentestrol |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoro 2,3 Bis 4 Hydroxyphenyl Pentane

Retrosynthetic Analysis and Key Disconnections for the 1-Fluoro-2,3-bis(4-hydroxyphenyl)pentane Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several key disconnections.

The most apparent disconnection is the carbon-fluorine (C-F) bond. Introducing fluorine is often a final step or a near-final step in a synthetic sequence due to the unique reactivity challenges it presents. This disconnection points towards a precursor molecule, such as 1-hydroxy-2,3-bis(4-hydroxyphenyl)pentane or a derivative thereof, where the hydroxyl group can be converted into a leaving group for nucleophilic substitution or serve as a site for other fluorination methods.

Further disconnections focus on the carbon skeleton. The bonds between the pentane (B18724) chain and the two 4-hydroxyphenyl groups (aryl-C bonds) are logical points for disconnection. These bonds can be formed via Friedel-Crafts-type reactions. For instance, a Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with a suitable pentanoyl derivative could establish one of the aryl-C bonds, followed by further chain elaboration and a second aryl introduction.

A central disconnection is within the pentane backbone itself, specifically the C2-C3 bond. This suggests a coupling reaction between two smaller fragments. A potential strategy involves the reaction of a propiophenone (B1677668) derivative with an organometallic reagent corresponding to the remaining ethyl fragment. An alternative is the reductive coupling of two propiophenone-like molecules.

Finally, the hydroxyl groups on the phenyl rings suggest the use of a protecting group strategy during the synthesis. Methoxy (B1213986) groups (as in anisole) are common precursors to phenolic hydroxyls, as they are relatively stable under many reaction conditions and can be deprotected (demethylated) in a final step using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

A plausible forward synthesis derived from this analysis might involve:

Construction of a 2,3-diarylpentane core, potentially through coupling or sequential alkylation/acylation reactions using protected phenols like anisole.

Modification of the side chain to introduce a functional group handle at the C1 position, such as a hydroxyl group.

Introduction of the fluorine atom via one of the methods described below.

Deprotection of the phenolic hydroxyl groups to yield the final product.

Approaches to Introducing the Fluorine Atom at the Pentane Backbone

The introduction of fluorine onto an aliphatic chain can be accomplished through several distinct strategies, each with its own set of advantages and challenges.

Nucleophilic Fluorination Strategies Utilizing Activated Precursors

Nucleophilic fluorination is a common and powerful method for forming C-F bonds. It relies on the S_N_2 displacement of a good leaving group by a fluoride (B91410) ion source. ucla.edu

For the synthesis of this compound, a precursor molecule would be 1-hydroxy-2,3-bis(4-hydroxyphenyl)pentane (with protected phenols). The primary alcohol at the C1 position can be converted into a highly reactive leaving group, such as a triflate (trifluoromethanesulfonate), tosylate (toluenesulfonate), or mesylate (methanesulfonate). researchgate.net Among these, triflates are exceptionally good leaving groups, facilitating nucleophilic attack even by the relatively weak fluoride nucleophile.

The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in combination with a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt to enhance the solubility and nucleophilicity of the fluoride ion in aprotic solvents. nih.govnih.gov Careful selection of the fluoride source is crucial; for instance, tetrabutylammonium (B224687) bifluoride has been shown to be effective for the fluorination of triflates, providing excellent yields while minimizing the formation of elimination byproducts, which can be a significant issue with secondary substrates. nih.govacs.org

| Reagent System | Precursor | Key Features |

| KF/18-Crown-6 | Alkyl Bromide/Triflate | Standard method; crown ether enhances fluoride solubility and reactivity. nih.gov |

| Tetrabutylammonium Bifluoride | Alkyl Triflate | Weakly basic, minimizes elimination side products, good for sensitive substrates. nih.gov |

| CsF | Alkyl Halide/Triflate | Highly reactive fluoride source, often used for less reactive substrates. |

| Pyridine·HF | Alcohol | Deoxyfluorination reagent, but can be highly corrosive and toxic. |

The synthesis of the radiolabeled analogue, (18F)-1-Fluoro-2,3-bis(4-hydroxyphenyl)pentane, is of significant interest for applications in Positron Emission Tomography (PET) imaging. nih.gov While the underlying chemical principle remains nucleophilic substitution, the use of the radioactive isotope 18F introduces specific challenges. researchgate.net

The fluorine-18 (B77423) isotope is typically produced in a cyclotron by proton bombardment of 18O-enriched water. researchgate.net The resulting aqueous [18F]fluoride must be isolated and activated for the nucleophilic substitution. This is commonly achieved by trapping the [18F]fluoride on an anion exchange column, eluting it with a potassium carbonate solution, and then forming a complex with a cryptand like Kryptofix 222 (K222). This [18F]KF/K222 complex is highly reactive in anhydrous aprotic solvents like acetonitrile.

Due to the short half-life of 18F (approximately 109.8 minutes), the entire synthesis, including the fluorination reaction, deprotection of the phenolic hydroxyls, and purification by High-Performance Liquid Chromatography (HPLC), must be performed rapidly and efficiently, often within an automated synthesis module to minimize radiation exposure. mdpi.com The reaction is carried out on a microscale with a very small molar amount of fluoride, necessitating a highly reactive precursor (e.g., a triflate or tosylate) and high-yielding reactions to achieve a useful specific activity for imaging studies. researchgate.netnih.gov

| Parameter | Conventional Fluorination ('Cold' 19F) | Radiosynthetic Fluorination ('Hot' 18F) |

| Isotope | Stable 19F | Radioactive 18F (t1/2 ≈ 110 min) |

| Scale | Milligram to kilogram | Nanomolar to micromolar |

| Reagent | Stoichiometric or excess fluoride source (e.g., KF, TBAF) | Carrier-added or no-carrier-added [18F]fluoride |

| Reaction Time | Hours to days | Minutes |

| Key Challenge | Yield, purity, minimizing byproducts. | Speed, radiochemical yield, specific activity, automation. mdpi.com |

| Purification | Column chromatography, crystallization. | Rapid HPLC. |

Electrophilic Fluorination Methods for Alkane Functionalization

Electrophilic fluorination offers an alternative pathway where a reagent delivers an electrophilic fluorine atom ("F+"). This approach is particularly useful for substrates that are electron-rich or can be converted into electron-rich intermediates like enolates or enol ethers. nih.gov

For the direct fluorination of the pentane backbone, a powerful electrophilic fluorinating agent would be required. The most common class of such reagents is the N-F reagents, with Selectfluor® (F-TEDA-BF₄) being a prominent example. wikipedia.orgorganic-chemistry.org Selectfluor is an air-stable, non-toxic salt that is a potent source of electrophilic fluorine. wikipedia.org

Direct C-H fluorination of an unactivated alkane is a challenging transformation. The reaction mechanism can be complex and may proceed through a single-electron transfer (SET) pathway, generating a radical cation intermediate, or via a polar, two-electron process. nih.govacs.orgnih.gov While often applied to activated positions, methods for the direct electrophilic fluorination of unactivated C(sp³)–H bonds are an area of active research. For the target molecule, this would involve the direct replacement of a hydrogen atom at the C1 position with fluorine, a process that would likely suffer from poor selectivity without a directing group.

| Reagent Name | Chemical Name | Key Characteristics |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Commercially available, stable, and widely used N-F reagent. wikipedia.org |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Potent electrophilic fluorine source, often used for fluorinating carbanions and enolates. |

| Acetyl Hypofluorite | CH₃COOF | Highly reactive, typically generated in situ from fluorine gas. |

Radical and Photoredox Catalysis in C-H Fluorination

Recent advances in synthetic chemistry have established photoredox catalysis as a powerful tool for the direct functionalization of C–H bonds under mild conditions. thieme-connect.de This strategy is highly relevant for late-stage fluorination, where a fluorine atom is introduced into a complex molecule without requiring extensive de novo synthesis. nih.gov

In this approach, a photocatalyst, upon absorbing visible light, becomes excited and can initiate a single-electron transfer process. To fluorinate the C1 position of the pentane backbone, a hydrogen atom transfer (HAT) process would be employed. A HAT catalyst would selectively abstract a hydrogen atom from the C1 position to generate an alkyl radical. This radical can then be trapped by a fluorine radical donor to form the desired C-F bond. iu.edu

Alternatively, photoredox catalysis can be used to generate alkyl radicals from precursors like alkyl halides through a halogen-atom-transfer (XAT) process. These methods offer a novel and powerful way to forge C-F bonds with high functional group tolerance, often under significantly milder conditions than traditional ionic methods. nih.gov

| Feature | Description |

| Activation Method | Visible light absorption by a photocatalyst (e.g., iridium or ruthenium complexes, organic dyes). thieme-connect.denih.gov |

| Radical Generation | Typically via Hydrogen Atom Transfer (HAT) from a C-H bond or Halogen Atom Transfer (XAT) from a C-X bond. iu.edu |

| Fluorine Source | A reagent capable of trapping the generated radical, such as an N-F reagent. |

| Reaction Conditions | Generally mild (room temperature), tolerant of various functional groups. |

| Primary Advantage | Enables late-stage C-H functionalization, offering novel synthetic routes to complex fluorinated molecules. nih.gov |

Construction of the 2,3-bis(4-hydroxyphenyl)pentane Core

The central challenge in synthesizing the target molecule lies in the construction of the 2,3-bis(4-hydroxyphenyl)pentane backbone. This can be approached through several established and emerging synthetic methodologies, including classical condensation reactions and modern transition metal-catalyzed cross-couplings.

A traditional and direct method for forming diarylalkane structures is the acid-catalyzed condensation of phenols with ketones or aldehydes. This approach, a variant of the Friedel-Crafts alkylation, can be used to synthesize bis-phenol compounds. For instance, the reaction of a phenol (B47542) with a ketone in the presence of a strong mineral acid like hydrochloric or sulfuric acid can yield a bis-phenol. google.com The efficiency of these reactions can be highly dependent on the reaction conditions, including temperature and the molar ratio of reactants. google.com

To enhance the reaction rate and yield, promoters can be introduced. It has been found that sulfur compounds, such as hydrogen sulfide (B99878), where the sulfur atom has a valence of two or less, can act as effective promoters for the condensation of phenols with ketones in the presence of an acid catalyst. google.com Modern adaptations of this methodology involve the use of solid acid catalysts, such as acid-activated Montmorillonite clay. google.com This heterogeneous catalysis approach offers advantages in terms of catalyst separation and potential for reuse. For example, the alkylation of phenol with 4-hydroxybutan-2-one has been successfully carried out using an acid-activated clay catalyst to produce 4-(4-hydroxyphenyl)butan-2-one, a key raspberry ketone intermediate. google.com

The table below summarizes typical conditions for phenol-ketone condensation reactions.

| Catalyst System | Reactants | Key Conditions | Product Type | Selectivity/Conversion | Reference |

| Strong Mineral Acid (e.g., HCl) + Promoter (e.g., H₂S) | Phenol, Ketone | Temp < 80°C, >3 moles phenol per mole ketone | Bis-phenol | Improved yield and rate | google.com |

| Acid-Activated Montmorillonite Clay | Phenol, 4-hydroxybutan-2-one | 100-150°C, 1-15 bar pressure, 12-24 hours | 4-(4-hydroxyphenyl)butan-2-one | 75-81% selectivity, 35-55% conversion | google.com |

This table presents illustrative data on condensation reactions for forming phenol-ketone products.

Transition metal catalysis provides a powerful and versatile platform for the synthesis of diarylalkanes. rsc.orgnih.gov These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. Catalytic systems based on palladium and nickel are particularly prominent in forging the carbon-carbon bonds necessary to create the diarylalkane core. chinesechemsoc.org These reactions often involve the cross-coupling of an aryl partner (like an arylboronic acid or aryl halide) with a benzylic or alkyl electrophile. chinesechemsoc.orgnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. While direct examples involving fluorinated benzyl (B1604629) triflones are specific, the principles can be extrapolated from related couplings. Palladium catalysts are highly effective in coupling arylboronic acids with various electrophiles, including those containing fluorine. nih.govrsc.org For example, Pd-catalyzed reactions have been developed for the cross-coupling of arylboronic acids with benzylic fluorides and other benzylic partners. acs.orgresearchgate.net

A related strategy involves the decarbonylative coupling of fluoroalkyl precursors with aryl boronate esters. nih.gov This demonstrates the feasibility of using palladium catalysis to link fluorinated alkyl chains to aromatic rings. The choice of ligand is critical in directing the reaction pathway and achieving high yields. nih.gov These methodologies provide a highly efficient route to diarylmethanes and related structures. researchgate.net

| Catalyst/Ligand | Electrophile | Nucleophile | Key Features | Reference |

| Pd(0)/SPhos | Difluoromethylacetyl fluoride (gas) | Aryl boronate esters | Decarbonylative fluoroalkylation | nih.gov |

| Pd(0)/PAd₂Bu | Difluorobenzyl glutarimide | Neopentylboronate esters | Selective decarbonylative coupling over ketone formation | nih.gov |

| PdCl₂(dppf)₂ | Aryl Fluorides | Benzyltitanium(IV) reagents | Efficient synthesis of diarylmethanes | researchgate.net |

This table showcases examples of palladium-catalyzed reactions for the formation of aryl-alkyl bonds, relevant to the synthesis of the target compound's core.

Nickel catalysis has emerged as a powerful tool for constructing carbon-carbon bonds, particularly in challenging alkyl-alkyl cross-couplings. rsc.org Nickel catalysts, often in combination with pybox ligands, can effectively couple a wide range of fluorinated alkyl halides with alkylzinc reagents at room temperature. nih.govnih.gov This method is notable for its mild conditions and tolerance of various functional groups. nih.gov

A key finding in this area is that the reaction rate can be highly sensitive to the degree of fluorination on the electrophile, allowing for selective couplings. nih.gov Mechanistic studies suggest the involvement of radical intermediates in these transformations. nih.gov Nickel catalysis has also been successfully applied to the cross-electrophile coupling of alkyl fluorides, a previously challenging transformation. acs.org These methods provide a general and versatile approach for synthesizing compounds bearing a perfluoroalkyl group attached to a tertiary carbon. nih.govnih.gov

| Catalyst System | Electrophile | Nucleophile | Key Features | Reference |

| NiCl₂·glyme / pybox ligand | Fluorinated Alkyl Halides | Alkylzinc reagents | Mild, room temperature reaction; sensitive to fluorination level | nih.govnih.gov |

| Ni(cod)₂ / bidentate ligand | 4-halo-2-vinyltetrahydropyrans (incl. fluorides) | (reductive coupling) | First example of cross-electrophile coupling of an alkyl fluoride | acs.org |

| Nickel Catalyst | 1° and 2° Alkyl Halides | (reductive coupling) | Migratory cross-coupling to form 2°-2° C-C bonds | rsc.org |

This table highlights key nickel-catalyzed cross-coupling reactions involving fluorinated and other alkyl electrophiles.

Controlling the stereochemistry of the two adjacent chiral centers in the pentane backbone is critical for synthesizing a specific isomer of this compound. Stereoselective synthesis can be achieved through various methods that guide the formation of specific stereoisomers. youtube.com

Palladium-catalyzed asymmetric alkylation is a well-established method for creating chiral centers, including all-carbon quaternary stereocenters. nih.gov By using chiral ligands, it is possible to influence the stereochemical outcome of the reaction. An alternative approach involves the Pd/Cu-catalyzed arylboration of electron-deficient alkenes, which can generate products with high levels of diastereoselectivity. nih.gov

Aldol-type condensation reactions are also a powerful tool for stereocontrol. nih.gov By carefully selecting reagents and reaction conditions, such as using specific boron enolates, one can control the relative stereochemistry of the newly formed stereocenters. youtube.com Furthermore, chelation-controlled additions to carbonyl groups can provide high diastereoselectivity. For instance, the use of a Lewis acid like lanthanum chloride (LaCl₃) can direct the addition of an organometallic reagent (e.g., MeMgBr) to a ketone, yielding a single diastereomer of the resulting alcohol. nih.gov These strategies are essential for building complex carbon skeletons with precise stereochemical definition. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Diarylmethane/Alkane Formation

Protection and Deprotection Strategies for Hydroxyl Groups during Synthesis

The phenolic hydroxyl groups are reactive towards a wide range of reagents used in organic synthesis, including bases, electrophiles, and organometallics. oup.com Therefore, protecting these groups is essential during the construction of the carbon skeleton to prevent unwanted side reactions. uchicago.eduwikipedia.org The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and easily removable at a later stage. wikipedia.org

Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., TBDMS, TIPS). oup.comhighfine.com

Ether Protecting Groups:

Benzyl (Bn) ethers are widely used due to their stability under many conditions. organic-chemistry.org They are typically introduced using benzyl bromide (BnBr) with a base like sodium hydride (NaH). organic-chemistry.org Deprotection is most commonly achieved via palladium-catalyzed hydrogenolysis (H₂/Pd-C). organic-chemistry.orgcommonorganicchemistry.com For molecules with other reducible functional groups, alternative methods like treatment with BCl₃ and a cation scavenger or oxidative deprotection can be used. organic-chemistry.orgorgsyn.org

Methyl ethers are very stable but require harsh conditions for cleavage, such as using boron tribromide (BBr₃). highfine.com

Silyl Ether Protecting Groups:

Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are very common for protecting hydroxyl groups. highfine.com Their stability varies depending on the steric bulk of the substituents on the silicon atom. highfine.com

A key advantage is the wide range of conditions available for their removal. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are standard for cleaving silicon-oxygen bonds. gelest.com Acidic conditions can also be employed, and methods using catalytic amounts of reagents like acetyl chloride in methanol (B129727) or fluorosilicic acid have been developed for selective deprotection. organic-chemistry.orgacs.org It is also possible to chemoselectively deprotect aryl silyl ethers in the presence of alkyl silyl ethers using reagents like sodium hydride in DMF. rsc.org

The following table outlines common protection and deprotection strategies for phenolic hydroxyl groups.

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Key Features & Stability | Reference(s) |

| Benzyl (Bn) | Benzyl Bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis); BCl₃ | Stable to most non-reducing conditions. | organic-chemistry.orgcommonorganicchemistry.comorgsyn.org |

| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMS-Cl, Imidazole | TBAF; Acetyl Chloride/MeOH; Hf(OTf)₄ | Stable to base, mild acid; cleaved by fluoride or strong acid. | highfine.comorganic-chemistry.org |

| Methyl (Me) | Dimethyl Sulfate (B86663), NaH | BBr₃; TMSI | Very stable, requires harsh cleavage conditions. | highfine.com |

| Tetrafluoropyridyl (TFP) | Perfluoropyridine | KF, 18-crown-6, Methyl Thioglycolate | Stable to various cross-coupling and amide formation conditions. | rsc.org |

This table provides a summary of common protecting groups for phenols and the conditions for their application and removal.

Green Chemistry Principles in the Synthesis of Fluorinated Phenolic Compounds

The synthesis of complex molecules such as this compound, a fluorinated analog of norhexestrol, presents an opportunity to apply the principles of green chemistry. nih.gov The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnih.gov For fluorinated phenolic compounds, this involves a focus on improving reaction efficiency, minimizing waste, and selecting reagents and solvents that are safer and more environmentally benign. numberanalytics.comdovepress.com The development of sustainable fluorination methods is crucial, as traditional techniques often involve hazardous reagents like fluorine gas (F₂) or hydrofluoric acid (HF) and can produce significant waste streams. numberanalytics.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org An ideal reaction has 100% atom economy, meaning all reactant atoms are found in the product, with no atoms wasted as byproducts. libretexts.org

The synthesis of this compound involves two key transformations: the formation of the 2,3-diarylpentane backbone and the introduction of the fluorine atom.

C-C Bond Formation: The creation of the central carbon-carbon bond in the diarylpentane structure is a critical step. Modern catalytic methods are essential for maximizing efficiency. Transition metal catalysis and organocatalysis offer powerful strategies for forming C-C bonds under mild conditions, often with high selectivity, which is preferable to less efficient classical methods. ncn.gov.plnumberanalytics.com For instance, catalytic approaches can replace stoichiometric reagents, significantly improving atom economy and reducing waste. organic-chemistry.org The use of dual-metal catalytic systems, where two different metal catalysts work in concert, can enable transformations that are not possible with a single catalyst, enhancing reactivity and selectivity from simple starting materials. nih.gov

Fluorination Step: The choice of fluorinating agent dramatically impacts the atom economy of the synthesis. Traditional methods, such as the Balz–Schiemann reaction, have poor atom economy due to the generation of stoichiometric byproducts. dovepress.com Modern electrophilic fluorinating reagents, while often complex, are designed for higher efficiency and selectivity. numberanalytics.com However, even these can generate high-mass byproducts. For example, using an F⁺ source like N-Fluorobenzenesulfonimide (NFSI) is not fully atom-economical because the rest of the molecule becomes waste. dovepress.com

A greener approach involves nucleophilic fluorination. The synthesis of [¹⁸F]fluoronor-hexestrol, the radioisotope-labeled version of the target compound, was achieved via fluoride ion displacement on a trifluoromethanesulfonate (B1224126) (triflate) precursor. nih.gov While effective, this still generates a triflate salt as a byproduct.

The table below illustrates a theoretical comparison of atom economy for different types of fluorination reactions.

| Reaction Type | General Equation | Desired Product | Byproducts | Atom Economy | Green Chemistry Consideration |

|---|---|---|---|---|---|

| Addition Reaction | A + B → C | C | None | 100% | Most efficient type of reaction, maximizes incorporation of reactant materials. wikipedia.org |

| Substitution (e.g., Nucleophilic Fluorination) | R-LG + F⁻ → R-F + LG⁻ | R-F | Leaving Group (LG) Salt | < 100% | Generates stoichiometric waste from the leaving group. Efficiency depends on the low molecular weight of the leaving group. libretexts.org |

| Wittig Reaction | RCHO + Ph₃P=CHR' → RCH=CHR' + Ph₃P=O | RCH=CHR' | Triphenylphosphine oxide | Often < 20% | Poor atom economy due to the high molecular weight of the phosphine (B1218219) oxide byproduct. wikipedia.org |

| Suzuki Coupling | R-X + R'-B(OH)₂ → R-R' + B(OH)₂X | R-R' | Boron and Halide Salts | < 100% | A powerful C-C bond-forming reaction, but generates stoichiometric inorganic byproducts. wikipedia.org |

Solvent and Reagent Selection for Environmental Sustainability

The selection of solvents and reagents is paramount for aligning the synthesis of fluorinated phenolic compounds with green chemistry principles.

Solvent Selection: Chemical manufacturing is a significant source of solvent waste, with conventional organic solvents often being volatile, toxic, and derived from petrochemicals. nih.govyoutube.com Green chemistry encourages the use of safer, more sustainable alternatives. For reactions involving phenolic compounds, several greener solvent systems have been explored. Water is an ideal green solvent due to its non-toxicity and availability, and processes have been developed to extract phenolic compounds using only water at elevated temperatures. mdpi.com Other alternatives include deep eutectic solvents (DES), which are biodegradable and can be highly effective for extracting and processing phenolic compounds from natural sources. nih.gov For synthesis, replacing common volatile organic compounds with bio-solvents (derived from agricultural waste), ionic liquids, or dimethyl carbonate (DMC) can drastically reduce environmental impact. nih.govyoutube.commdpi.com

The table below presents some green solvent alternatives and their relevant properties.

| Solvent | Key Properties | Advantages in Phenolic Compound Synthesis | Source |

|---|---|---|---|

| Water | Non-toxic, non-flammable, readily available, inexpensive. | Excellent for certain extractions and reactions; can be used at high temperatures for sustainable processes. mdpi.com | nih.gov |

| Dimethyl Carbonate (DMC) | Biodegradable, low toxicity, high boiling point. | Can act as both a solvent and a green methylating reagent, reducing the need for separate, more hazardous reagents. mdpi.com | mdpi.com |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties. | Can act as both solvent and catalyst, are often recyclable, and can improve reaction rates and selectivity. nih.gov | nih.govnih.gov |

| Bio-solvents (e.g., Bio-ethanol) | Derived from renewable biomass, often biodegradable. | Reduces reliance on fossil fuels and can replace toxic conventional solvents like methanol or acetonitrile. youtube.com | youtube.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, easy to prepare. | Highly effective for extracting and processing natural phenolic compounds, offering a sustainable alternative to volatile organic solvents. nih.gov | nih.gov |

Reagent Selection: The choice of fluorinating agent is a critical consideration for sustainability. Traditional reagents like elemental fluorine (F₂) and antimony trifluoride (SbF₃) are highly toxic and hazardous to handle. dovepress.com Modern electrophilic fluorinating agents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are solid, non-volatile reagents that offer significant improvements in safety and handling. numberanalytics.comnumberanalytics.com

Stereochemical Considerations and Synthesis of Defined Isomers of 1 Fluoro 2,3 Bis 4 Hydroxyphenyl Pentane

Identification of Stereocenters in 1-Fluoro-2,3-bis(4-hydroxyphenyl)pentane

The structure of this compound features a pentane (B18724) backbone with two hydroxyphenyl groups and a fluorine atom. The stereocenters, or chiral centers, are carbon atoms that are attached to four different groups, giving rise to stereoisomerism. In this molecule, the carbon atoms at the second and third positions (C2 and C3) of the pentane chain are stereocenters.

The C2 atom is bonded to a hydrogen atom, a 4-hydroxyphenyl group, the C1 carbon atom (part of a -CH2F group), and the C3 carbon atom. The C3 atom is bonded to a hydrogen atom, a 4-hydroxyphenyl group, an ethyl group (-CH2CH3), and the C2 carbon atom. The presence of these two distinct stereocenters is the basis for the existence of multiple stereoisomers.

Diastereomeric and Enantiomeric Forms: Theoretical Predictions and Practical Challenges

With two stereocenters, a maximum of 2^n stereoisomers is possible, where n is the number of stereocenters. For this compound, this means there are theoretically four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The two diastereomeric pairs are the (2R, 3R) and (2S, 3S) enantiomers, and the (2R, 3S) and (2S, 3R) enantiomers. These diastereomers are often referred to as the syn and anti isomers, respectively, based on the relative orientation of the substituents on the pentane backbone.

The practical challenge lies in the synthesis and separation of these individual stereoisomers. As enantiomers possess identical physical properties in an achiral environment, their separation requires chiral techniques. Diastereomers, on the other hand, have different physical and chemical properties, which can be exploited for their separation, for instance, by chromatography or crystallization. The synthesis of a specific stereoisomer, such as the (2R,3S)-1-[18F]fluoro-2,3-bis(4-hydroxyphenyl)pentane used in radiolabeling studies, necessitates a high degree of stereocontrol. mdpi.com

Stereoselective Synthetic Methods for Chiral Pentane Derivatives

The synthesis of a single, defined stereoisomer of this compound requires stereoselective methods that can control the formation of the chiral centers at C2 and C3. The synthesis of its radiolabeled analog, often referred to as fluoropentestrol, typically involves the preparation of a specific diastereomer of a precursor molecule, followed by the introduction of the fluorine-18 (B77423) isotope. mdpi.com

The general synthetic strategy involves the protection of the hydroxyl groups of the bisphenolic moiety, for example, as methoxy (B1213986) groups, to prevent unwanted side reactions during the subsequent synthetic steps. The key challenge is then the diastereoselective construction of the 2,3-diarylpentane core.

Chiral Catalyst Development for C-C Bond Formation

The formation of the carbon-carbon bonds that create the stereocenters at C2 and C3 can be controlled using chiral catalysts. These catalysts create a chiral environment that favors the formation of one stereoisomer over the others.

Transition Metal Catalysis : Transition metal catalysts, in combination with chiral ligands, are widely used for asymmetric C-C bond formation. researchgate.net For the synthesis of a 2,3-diarylpentane backbone, a possible route could involve the asymmetric conjugate addition of an organometallic reagent to a chiral α,β-unsaturated precursor, catalyzed by a chiral transition metal complex.

Organocatalysis : Chiral organic molecules can also act as catalysts for stereoselective reactions. gavinpublishers.com For instance, an asymmetric Michael addition reaction, catalyzed by a chiral amine or a derivative of proline, could be employed to set one of the stereocenters. The second stereocenter could then be established in a subsequent diastereoselective reaction.

Table 1: Examples of Chiral Catalysts for Asymmetric C-C Bond Formation

| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Application in Synthesis |

|---|---|---|

| Transition Metal | Rhodium complex with chiral phosphine (B1218219) ligands | Asymmetric hydrogenation or conjugate addition |

| Transition Metal | Copper complex with chiral BOX or PYBOX ligands | Asymmetric Michael addition |

| Organocatalyst | Proline and its derivatives | Asymmetric aldol (B89426) or Michael reactions |

| Organocatalyst | Chiral thiourea (B124793) derivatives | Asymmetric Michael addition |

Auxiliary-Mediated Asymmetric Synthesis

Another powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

For the synthesis of a specific diastereomer of the 2,3-bis(4-methoxyphenyl)pentane precursor, a chiral auxiliary could be attached to one of the starting materials. For example, an Evans oxazolidinone auxiliary could be used to control the stereochemistry of an alkylation or an aldol reaction that forms one of the C-C bonds of the pentane backbone. nih.gov After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Hydrolysis (acidic or basic) |

| Pseudoephedrine Amides | Asymmetric alkylations | Hydrolysis |

| Camphorsultam | Asymmetric Diels-Alder, alkylations | Reductive or hydrolytic cleavage |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This results in the enrichment of the less reactive enantiomer. However, the maximum theoretical yield of the desired enantiomer is 50%.

Dynamic kinetic resolution (DKR) is an advancement that combines kinetic resolution with in situ racemization of the undesired enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomerically pure product. DKR could be a highly efficient method for preparing an enantiomerically pure precursor to this compound. For example, a racemic ketone precursor could be subjected to asymmetric hydrogenation under DKR conditions, using a chiral ruthenium catalyst, to afford a single enantiomer of the corresponding alcohol with the desired stereochemistry at one of the carbon centers.

Chiral Resolution Techniques for Separating Enantiomers

If a stereoselective synthesis is not employed, the resulting mixture of stereoisomers must be separated. The separation of enantiomers is known as chiral resolution.

Formation of Diastereomers : A common method for resolving a racemic mixture is to react it with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. The separated diastereomers can then be treated to remove the chiral resolving agent, yielding the pure enantiomers of the original compound.

Chiral Chromatography : Chiral column chromatography is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative technique for obtaining pure enantiomers. The purification of the (2R,3S)-1-[18F]fluoro-2,3-bis(4-hydroxyphenyl)pentane analog is indeed achieved by HPLC. mdpi.com

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities | Scalable, cost-effective for large quantities | Trial-and-error process to find a suitable resolving agent and solvent |

| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase | High separation efficiency, applicable to a wide range of compounds | Higher cost, may be less scalable than crystallization |

Impact of Fluorine on Chiral Induction and Stereocontrol

The introduction of a fluorine atom into the pentane backbone of 2,3-bis(4-hydroxyphenyl)pentane significantly influences the stereochemical course of its synthesis. Fluorine's high electronegativity, small van der Waals radius, and the ability of the C-F bond to participate in non-covalent interactions collectively play a crucial role in directing the formation of specific stereoisomers. These effects are manifested in both substrate-controlled and catalyst-controlled synthetic strategies.

Electronic Effects of Fluorine:

The primary electronic effect of fluorine is its strong inductive electron-withdrawing nature (-I effect). This effect can influence the acidity of neighboring protons and the stability of charged intermediates formed during a reaction. For instance, in reactions proceeding through a carbocationic intermediate, the fluorine atom can destabilize an adjacent positive charge, thereby disfavoring certain reaction pathways and promoting others. Conversely, through resonance (+R effect), a fluorine atom can donate electron density, a factor that can stabilize adjacent cationic centers, although this effect is generally weaker than its inductive effect. rsc.org

In the context of synthesizing this compound, the electronic influence of the fluorine atom can be critical in reactions involving the formation or reaction of a chiral center at the C1, C2, or C3 positions. For example, in an electrophilic addition to a double bond of a precursor alkene, the fluorine atom can direct the approach of the electrophile to a specific face of the molecule, thereby influencing the resulting stereochemistry.

Steric and Conformational Control:

While fluorine is the smallest of the halogens, its presence can exert significant steric control. The C-F bond is stronger and shorter than a C-H bond, leading to a more compact and sterically demanding environment. This can influence the preferred conformation of the molecule in solution and in the transition state of a reaction.

In asymmetric catalysis, chiral ligands or catalysts interact with the substrate to create a chiral environment that favors the formation of one enantiomer or diastereomer over another. The fluorine atom in a substrate like a precursor to this compound can enhance the selectivity of these interactions. The fluorinated group can act as a steric blocking group, forcing the substrate to adopt a specific orientation when binding to the catalyst's active site. This precise orientation is key to achieving high levels of stereocontrol. rsc.org

Non-Covalent Interactions:

The fluorine atom can participate in various non-covalent interactions, such as hydrogen bonding (with a C-F bond acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and halogen bonding. mdpi.com These interactions can play a significant role in the organization of the transition state assembly in a catalyzed reaction. For example, a chiral catalyst might possess a functional group that can interact favorably with the fluorine atom of the substrate, thereby stabilizing the transition state that leads to the desired stereoisomer.

Case Studies and Research Findings:

While specific studies detailing the chiral induction of fluorine in the synthesis of this compound are not extensively documented in publicly available literature, general principles from asymmetric fluorination reactions provide valuable insights. Research in the field of asymmetric organocatalysis has demonstrated that the introduction of fluorine can dramatically alter the stereochemical outcome of a reaction. nih.gov

For example, in the asymmetric fluorination of α-branched cyclohexanones, the use of a chiral anion phase-transfer catalyst in combination with enamine catalysis has been shown to generate quaternary fluorine-containing stereocenters with high enantioselectivity. acs.orgnih.gov This dual-catalysis approach highlights how carefully designed catalytic systems can exploit the unique properties of fluorine to achieve remarkable levels of stereocontrol.

Furthermore, studies on the synthesis of fluorinated analogs of biologically active molecules, such as diethylstilbestrol (B1670540), have shown that fluorine substitution can significantly impact their interaction with biological targets. nih.gov This underscores the importance of controlling the stereochemistry of fluorinated compounds.

The synthesis of defined isomers of fluorinated compounds often relies on the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, the enzymatic reduction of a keto-intermediate containing a fluorophenyl group has been shown to proceed with high enantiomeric excess, demonstrating the potential of biocatalysis in accessing specific stereoisomers of fluorinated compounds.

Data on Stereocontrol in Analogous Reactions:

To illustrate the impact of fluorine and chiral catalysts on stereoselectivity, the following table summarizes representative data from the literature on asymmetric fluorination and related reactions. While not directly for the target compound, these findings demonstrate the achievable levels of stereocontrol.

| Reaction Type | Substrate | Catalyst/Method | Diastereomeric/Enantiomeric Excess | Reference |

| Asymmetric Fluorination | α-Branched Cyclohexanone | Chiral Anion Phase-Transfer & Enamine Catalysis | Up to 99% ee | acs.org |

| Catalytic Enantioselective Fluorofunctionalization | Allylic Amine | Chiral Aryl Iodide Catalyst | High diastereo- and enantioselectivity | nih.gov |

| Asymmetric Epoxidation | Chalcone | Fe(salen) catalyst with fluorinated ligand | Higher chiral induction with fluorinated ligand | rsc.org |

| Nucleophilic Fluorination | Cyclic Epoxide | Cooperative Chiral Amine and Lewis Acid Catalysis | Up to 95% ee | acs.org |

These examples collectively suggest that a combination of electronic, steric, and non-covalent effects originating from the fluorine atom can be strategically exploited to achieve high levels of chiral induction and stereocontrol in the synthesis of complex molecules like this compound. The rational design of synthetic routes, incorporating chiral catalysts and reaction conditions that are sensitive to the presence of fluorine, is paramount to accessing stereochemically pure isomers of this compound.

Conformational Analysis of 1 Fluoro 2,3 Bis 4 Hydroxyphenyl Pentane and Analogues

Theoretical Framework for Conformational Preferences in Fluorinated Alkane Chains

The introduction of fluorine into an alkane chain significantly alters its conformational preferences compared to its non-fluorinated parent hydrocarbon. The conformational behavior of fluorinated alkanes is governed by a combination of stereoelectronic effects. pressbooks.pub These effects arise from the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond.

Key theoretical considerations include:

Gauche Effect: For some fluorinated alkanes, such as 1,2-difluoroethane, a gauche conformation is favored over the anti-conformation, which would typically be preferred based on sterics alone. chemistnotes.com This preference is attributed to stabilizing hyperconjugative interactions, where electron density is shared from a C-H bonding orbital into the antibonding orbital (σ*) of the adjacent C-F bond.

1,3-Diaxial Repulsions: In cyclic systems and along linear chains, repulsive electrostatic interactions between fluorine atoms located 1,3- to each other can be a major destabilizing factor, forcing the chain to twist to avoid these unfavorable alignments. chemistnotes.com For instance, the 1,3-difluoropropylene motif (–CHF–CH₂–CHF–) strongly influences the conformational profile of the alkane chain. chemistrysteps.com

For a simple alkane like pentane (B18724), the anti-anti (aa) conformation is the most stable, but it coexists with less stable gauche conformers. libretexts.org The introduction of fluorine atoms shifts this equilibrium. The conformational effect of 1,3-fluorination can even be magnified as the alkane chain extends, a contrast to the effects of vicinal (1,2-) difluorination. chemistrysteps.comlibretexts.org

Influence of the C-F Bond Polarity on Molecular Conformation

The carbon-fluorine bond is one of the most polarized single bonds in organic chemistry due to fluorine's high electronegativity. pressbooks.pub This polarity is a dominant factor in dictating the conformational landscape of fluorinated molecules. pressbooks.pubpressbooks.pub

The primary ways the C-F bond's polarity influences conformation are:

Intramolecular Dipole-Dipole Interactions: The partial negative charge (δ-) on the fluorine atom and the partial positive charge (δ+) on the carbon atom create a strong bond dipole. pressbooks.pub Within a molecule, these dipoles interact with each other. Conformations that align these dipoles in a repulsive manner (e.g., parallel) are energetically penalized, while those that allow for attractive interactions or minimize repulsion are favored. chemistnotes.com

Charge-Dipole Interactions: The C-F bond dipole can interact favorably with other charged or partially charged groups within the molecule, further stabilizing certain conformations. pressbooks.pubpressbooks.pub

Hyperconjugation: The polarity of the C-F bond results in a low-lying antibonding orbital (σ*CF). This orbital can accept electron density from adjacent, electron-rich bonding orbitals (like C-H or C-C bonds), leading to stabilizing hyperconjugative interactions that favor specific rotational arrangements. pressbooks.pub

Steric and Electronic Effects of Bis(hydroxyphenyl) Substituents on Pentane Conformations

The presence of two bulky 4-hydroxyphenyl groups on the pentane backbone introduces significant steric and electronic effects that profoundly influence its conformational preferences. These effects are superimposed on those originating from the fluorine substituent.

Steric Effects: The sheer size of the phenyl rings leads to substantial steric hindrance. This repulsive interaction occurs when the bulky groups are forced into close proximity, which can happen in certain rotational conformations. acs.org

Gauche vs. Anti Conformations: For the C2-C3 bond of the pentane chain, having the two phenyl groups in a gauche relationship (dihedral angle of ~60°) would result in significant steric repulsion. Therefore, an anti conformation (dihedral angle of 180°) that places these bulky groups as far apart as possible is strongly preferred. monash.edu

Syn-Pentane Interactions: In the pentane chain, a conformation where successive dihedral angles are gauche of opposite signs (g+/g-) can bring the substituents on carbons 1 and 5 into close, repulsive contact. chemrxiv.org In the case of 1-fluoro-2,3-bis(4-hydroxyphenyl)pentane, analogous interactions between the fluoroethyl group and the second phenyl group can be highly destabilizing, effectively forbidding certain conformations. The energetic cost of a syn-pentane interaction can be substantial, around 3.6 kcal/mol relative to the all-anti conformer. libretexts.orgstackexchange.com

Electronic Effects: The hydroxyphenyl groups also introduce several electronic interactions.

Dispersion Forces: Interactions between the aromatic rings can be a significant factor. While steric repulsion is dominant when the rings are forced together, favorable dispersion interactions (a type of van der Waals force) can stabilize conformations where the rings are in proximity but not overlapping, for instance, in a parallel-displaced or T-shaped arrangement. acs.org

Hydrogen Bonding: The hydroxyl (-OH) group on each phenyl ring can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding could occur between the two hydroxyl groups or between a hydroxyl group and the fluorine atom, which could stabilize specific folded conformations. The likelihood of this depends on the stereochemistry and the ability of the pentane chain to adopt a geometry that allows for such an interaction. Non-covalent interactions like hydrogen bonding are known to play a critical role in determining molecular structure. nih.gov

Dipole-Quadrupole and Dipole-Induced Dipole Interactions: The polar O-H and C-F bonds can interact with the electron-rich π-system of the aromatic rings, further influencing the conformational energy landscape.

The final conformational preference will be a delicate balance between minimizing the steric clashes of the bulky phenyl groups and optimizing the various stabilizing electronic and stereoelectronic interactions. libretexts.org

Computational Methods for Conformational Searching and Energy Minimization

Due to the complexity and flexibility of molecules like this compound, computational methods are indispensable for exploring their conformational space and identifying low-energy structures. nih.govpsu.edu The goal of a conformational search is to generate a wide range of possible 3D structures and then use energy minimization to find the local and global energy minima on the potential energy surface. ucsb.edu

Several strategies exist for conformational searching, each with its own strengths. nih.gov

Systematic Search: Involves rotating each rotatable bond by a defined increment. While thorough for simple molecules, it becomes computationally prohibitive for molecules with many rotatable bonds due to the exponential increase in possible conformations.

Stochastic/Monte Carlo Search: This is one of the most efficient methods. ucsb.edu It involves randomly rotating key bonds to generate a new structure, which is then minimized. By repeating this process many times, a diverse set of low-energy conformers can be identified. ucsb.edu

Low-Mode Search (LMOD): This method is based on following low-frequency vibrational modes (eigenvectors) of the molecule to move from one energy minimum to another. nih.gov It is particularly efficient for exploring the conformational space of both cyclic and acyclic molecules. rsc.org

Once candidate conformations are generated, their energies are calculated and minimized to find the most stable structures.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM): Molecular mechanics is a computational method that uses classical physics to model molecules. nih.gov It represents atoms as balls and bonds as springs, and the potential energy of a conformation is calculated using a force field. A force field is a set of parameters and equations that describe the energy contributions from bond stretching, angle bending, torsional angles (rotation around bonds), and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

| Energy Term | Description | Typical Functional Form |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | |

| Torsional | Energy associated with rotation around a bond. | |

| Non-Bonded | van der Waals and electrostatic interactions between atoms not directly bonded. | |

| This table provides a simplified representation of a typical Class I force field. nih.gov |

MM calculations are computationally fast, making them ideal for the initial screening of thousands of conformations generated during a conformational search. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms in the system evolve. This allows for the exploration of the conformational space by simulating the molecule's natural dynamic behavior at a given temperature. libretexts.org MD is a powerful tool for understanding how a molecule like this compound might change its shape in a solution, providing insights into conformational flexibility and the transitions between different stable states.

Quantum Chemical Calculations for Conformational Energy Landscapes

While molecular mechanics provides a rapid way to assess conformational energies, quantum chemical (QC) calculations offer a more accurate description of the electronic structure and, consequently, the energy of a molecule. These methods are often used to refine the energies of a smaller set of low-energy conformers initially identified by MM methods. nih.gov

Density-functional theory (DFT) is a widely used QC method that provides a good balance between accuracy and computational cost for organic molecules. chemrxiv.org By performing DFT calculations on various conformations, a detailed conformational energy landscape can be constructed. This landscape maps the potential energy as a function of the molecule's geometric parameters (e.g., dihedral angles), revealing the energy of stable conformers (minima) and the energy barriers for converting between them (saddle points).

The accuracy of these calculations depends on the chosen theoretical level, which includes the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ). libretexts.orgchemrxiv.org Comparing the calculated energies of different conformers allows for the determination of their relative populations at a given temperature using the Boltzmann distribution. chemrxiv.org For highly accurate benchmark energies, higher-level methods like coupled-cluster theory may be employed, though they are significantly more computationally expensive. nih.gov

Principles of Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, IR)

Experimental techniques are essential to validate the predictions from computational models and to provide direct evidence of molecular conformation in solution or the solid state. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful tools for this purpose. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an extremely powerful technique for determining the structure and conformation of organic compounds in solution. stackexchange.com It is based on the principle that atomic nuclei with a magnetic moment (like ¹H, ¹³C, ¹⁹F) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies. monash.edu

Key NMR parameters for conformational analysis include:

Chemical Shift (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. monash.edu Different conformations will place atoms in different environments, leading to changes in their chemical shifts. For instance, the proximity of an anisotropic group like a phenyl ring can cause significant upfield or downfield shifts for nearby protons.

Coupling Constants (J): The through-bond interaction between two nuclei, known as spin-spin coupling, gives rise to splitting of NMR signals. The magnitude of the coupling constant, particularly the three-bond coupling (³J), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring ³J values, one can deduce the dihedral angles and thus the preferred conformation along the C-C bonds of the pentane backbone.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close to each other (typically < 5 Å). Observing an NOE between two protons indicates their spatial proximity, providing crucial information about the molecule's folded structure and relative stereochemistry, which is invaluable for distinguishing between different conformers. stackexchange.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. acs.org Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for identifying functional groups.

For conformational analysis, IR can be used in several ways:

Characteristic Frequency Shifts: The exact frequency of a vibrational mode can be influenced by the conformation. For example, intramolecular hydrogen bonding involving the -OH groups would cause a noticeable broadening and shift to lower frequency of the O-H stretching band compared to the sharp band from a "free" hydroxyl group. acs.org

Conformer-Specific Bands: In some cases, different conformers of a molecule can coexist in equilibrium and may give rise to distinct, resolvable absorption bands. acs.org By studying the spectrum at different temperatures, one can observe changes in the relative intensities of these bands and derive thermodynamic information about the conformational equilibrium.

By combining the detailed geometric and energetic information from computational methods with the experimental evidence from NMR and IR spectroscopy, a comprehensive and reliable model of the conformational behavior of this compound can be established.

Theoretical and Computational Investigations of 1 Fluoro 2,3 Bis 4 Hydroxyphenyl Pentane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. These calculations are fundamental to understanding the intrinsic characteristics of 1-Fluoro-2,3-bis(4-hydroxyphenyl)pentane.

DFT calculations would elucidate the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl rings, particularly the π-systems of the benzene (B151609) rings and the lone pairs of the hydroxyl oxygen atoms. The LUMO, conversely, would likely be distributed across the aromatic rings and the C-F bond, indicating regions susceptible to nucleophilic attack.

The introduction of the fluorine atom significantly influences the electronic landscape. As a highly electronegative atom, it would induce a dipole moment and alter the charge distribution across the molecule. The carbon atom directly bonded to fluorine (C1) would carry a partial positive charge (δ+), while the fluorine atom would be partially negative (δ-). This localized polarization can affect intermolecular interactions and the reactivity of adjacent functional groups.

A hypothetical charge distribution analysis would likely reveal the following trends:

Phenolic Hydroxyl Groups: The oxygen atoms would be regions of high electron density, making them potential sites for hydrogen bonding and proton abstraction.

Alkyl Chain: The pentane (B18724) backbone provides a flexible, non-polar scaffold connecting the key functional groups.

Table 1: Predicted Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | 4-hydroxyphenyl rings (π-system), Oxygen lone pairs | Susceptibility to electrophilic attack |

| LUMO | Aromatic rings, C-F bond | Susceptibility to nucleophilic attack |

Bond Dissociation Energy (BDE) is a critical parameter for predicting the stability of chemical bonds and designing synthetic routes. Computational methods can provide reliable estimates of BDEs within a molecule.

For this compound, the following BDEs would be of particular interest:

C-C Bonds of the Pentane Backbone: The BDEs of the C-C bonds in the pentane chain would provide insight into the molecule's conformational flexibility and potential fragmentation pathways under energetic conditions.

O-H Bonds of the Phenolic Groups: The BDE of the phenolic O-H bonds is crucial for understanding the antioxidant potential and metabolic pathways of the compound. A lower O-H BDE would imply a greater propensity for hydrogen atom donation.

C-C Bonds connecting the phenyl rings to the pentane chain: The strength of these bonds is fundamental to the integrity of the molecular scaffold.

Table 2: Estimated Bond Dissociation Energies (BDEs) for Key Bonds

| Bond | Estimated BDE (kcal/mol) | Significance in Synthetic Design |

|---|---|---|

| C-F | ~110-115 | High stability, resistance to defluorination |

| Phenolic O-H | ~85-90 | Potential for antioxidant activity and metabolic transformation |

| Aromatic C-H | ~110 | High stability, resistance to cleavage |

| Aliphatic C-H | ~95-100 | Potential sites for radical abstraction |

Computational Modeling of Reaction Mechanisms for Synthesis

Computational modeling can be employed to investigate the energetics and pathways of the reactions used to synthesize this compound.

The introduction of the fluorine atom is a key synthetic step. For radiofluorination with [¹⁸F]fluoride, this typically proceeds via a nucleophilic substitution (Sₙ2) reaction. Computational analysis of this step would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate as the fluoride (B91410) ion attacks the electrophilic carbon center and displaces a leaving group (e.g., tosylate, mesylate).

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy barrier would indicate a more facile reaction.

Solvent Effects: Modeling the reaction in different solvents (e.g., acetonitrile, DMSO) to understand how the solvent stabilizes the transition state and influences the reaction kinetics.

These calculations can help optimize reaction conditions (temperature, solvent, leaving group) to maximize the yield of the desired fluorinated product.

The construction of the bis(4-hydroxyphenyl)pentane scaffold often involves carbon-carbon bond-forming reactions. Theoretical modeling can be used to compare different potential synthetic routes, such as:

Friedel-Crafts Alkylation: Modeling the reaction of a fluorinated pentyl electrophile with two equivalents of phenol (B47542). This would involve analyzing the regioselectivity (ortho vs. para substitution) and the potential for side reactions.

McMurry Coupling: While typically used to form alkenes which are subsequently reduced, computational analysis could explore the mechanism of the reductive coupling of a suitable ketone precursor.

Suzuki or other Cross-Coupling Reactions: Investigating the oxidative addition, transmetalation, and reductive elimination steps of a palladium-catalyzed cross-coupling reaction between a dihalogenated pentane and a phenylboronic acid derivative.

By comparing the energy profiles of these different pathways, computational chemistry can guide the selection of the most efficient and selective synthetic strategy.

In Silico Exploration of Molecular Scaffolds and Analogue Space

In silico methods allow for the rapid design and evaluation of novel analogues of this compound to explore the chemical space and identify compounds with potentially improved properties.

This exploration could involve:

Substitution Pattern Modification: Computationally evaluating the effect of moving the fluorine atom to other positions on the pentane chain or even onto the aromatic rings. The position of the hydroxyl groups on the phenyl rings could also be varied.

Bioisosteric Replacement: Replacing the phenolic hydroxyl groups with other hydrogen bond donors (e.g., NH₂, SH) or the fluorine atom with other halogens or small functional groups.

For each designed analogue, high-throughput computational screening could be used to predict key properties such as:

Receptor Binding Affinity: Using molecular docking simulations to predict how well the analogues bind to a target receptor, such as the estrogen receptor.

Physicochemical Properties: Calculating properties like lipophilicity (logP), aqueous solubility, and polar surface area, which are critical for pharmacokinetic behavior.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties: Using QSAR models to predict the likely metabolic fate and potential toxicity of the new analogues.

This in silico approach accelerates the drug discovery and development process by prioritizing the synthesis of only the most promising candidates, saving significant time and resources.

Scaffold Derivatization and Fragment Linking Methodologies

The core structure of this compound, characterized by two hydroxyphenyl groups attached to a pentane backbone, serves as a versatile scaffold for derivatization. In computational drug design, this scaffold can be systematically modified to explore structure-activity relationships (SAR). Methodologies such as scaffold derivatization and fragment linking are pivotal in this process.

Scaffold Derivatization: This approach involves the chemical modification of the core scaffold to enhance desired properties. For this compound, derivatization could target several positions:

The Fluoroalkyl Chain: The length and branching of the pentane chain can be altered. For instance, computational models can predict how changes in the chain length might affect the molecule's flexibility and its fit within a receptor's binding pocket. The fluorine atom's position is also a key variable; quantum chemical calculations can elucidate the effects of moving the fluorine to other positions on the alkyl chain, assessing its impact on electronic properties and potential metabolic stability. emerginginvestigators.org

The Phenolic Hydroxyl Groups: These groups are often crucial for hydrogen bonding interactions with a biological target. In silico, these can be replaced with other functional groups, such as methoxy (B1213986) or ester groups, to probe the importance of hydrogen bond donation and acceptance.

Fragment Linking: This methodology is a cornerstone of fragment-based drug design (FBDD). frontiersin.org It involves identifying two or more small molecular fragments that bind to adjacent sites on a target protein and then connecting them with a chemical linker to create a single, high-affinity ligand.

In the context of this compound, one could envision a scenario where the two 4-hydroxyphenyl moieties act as initial fragments that bind to distinct sub-pockets of a receptor. The fluorinated pentane chain then serves as the linker. Computational approaches are critical for optimizing such a linker. ivypanda.com Molecular dynamics simulations can be employed to assess the conformational flexibility of the linker and to ensure that the linked fragments maintain their optimal binding orientations. The goal is to design a linker that minimizes entropic penalties upon binding while maximizing favorable interactions.

A hypothetical computational workflow for fragment linking based on the this compound scaffold might involve:

Fragment Identification: Using techniques like X-ray crystallography or virtual screening to identify small molecules that bind to the target of interest.

Binding Site Analysis: Characterizing the spatial relationship between the binding sites of the identified fragments.

Linker Design: Employing computational tools to design and evaluate a library of potential linkers, such as the fluorinated pentane chain, to connect the fragments.

Binding Affinity Prediction: Using methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) to predict the binding affinity of the newly designed, linked molecules.

Chemical Space Analysis for Related Bis(hydroxyphenyl)alkanes

Chemical space analysis provides a framework for visualizing and quantifying the diversity of a set of molecules based on their structural and physicochemical properties. niu.edu This is particularly useful for understanding the SAR of a compound series and for designing new molecules with desired characteristics.

For a library of bis(hydroxyphenyl)alkanes related to this compound, a chemical space analysis would typically involve the following steps:

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the library. These can range from simple properties like molecular weight and logP to more complex 2D fingerprints and 3D shape descriptors.

Dimensionality Reduction: Since the number of descriptors can be large, dimensionality reduction techniques like Principal Component Analysis (PCA) are used to project the data into a lower-dimensional space (typically 2D or 3D) that can be easily visualized. blogspot.com

Visualization and Interpretation: The compounds are then plotted in this reduced dimensional space. Molecules with similar properties will cluster together, providing insights into the structural features that govern their distribution in chemical space. researchgate.netrsc.org

A hypothetical chemical space analysis for a library of bis(hydroxyphenyl)alkanes might reveal distinct clusters of compounds based on the nature of the alkyl linker (e.g., length, branching, presence of fluorine). By mapping biological activity onto this chemical space, it becomes possible to identify "activity cliffs," where small changes in chemical structure lead to large changes in activity. rsc.org

To illustrate this, consider a hypothetical dataset of related bis(hydroxyphenyl)alkanes.

Table 1: Hypothetical Physicochemical Properties and Biological Activity of Selected Bis(hydroxyphenyl)alkanes

| Compound Name | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Hypothetical Receptor Binding Affinity (IC50, nM) |

| This compound | 290.35 | 4.1 | 2 | 3 | 15 |

| 2,3-bis(4-hydroxyphenyl)pentane | 272.36 | 3.9 | 2 | 2 | 25 |

| 1-Chloro-2,3-bis(4-hydroxyphenyl)pentane | 306.80 | 4.4 | 2 | 2 | 18 |

| 2,3-bis(4-hydroxyphenyl)butane | 258.33 | 3.5 | 2 | 2 | 40 |

| 2,3-bis(4-hydroxyphenyl)hexane | 286.39 | 4.3 | 2 | 2 | 22 |

| 1-Fluoro-2,3-bis(4-methoxyphenyl)pentane | 318.40 | 4.5 | 0 | 3 | >1000 |

By plotting these compounds in a chemical space defined by, for example, molecular weight and logP, and color-coding them by their hypothetical binding affinity, one could visualize the impact of fluorination and alkyl chain length on biological activity. Such an analysis would be invaluable for guiding the design of new, more potent analogs within this chemical class.

Synthesis and Characterization of Analogues and Derivatives of 1 Fluoro 2,3 Bis 4 Hydroxyphenyl Pentane for Academic Study

Design Principles for Structural Analogues with Modified Pentane (B18724) Backbones or Phenyl Substitutions

The design of structural analogues of 1-Fluoro-2,3-bis(4-hydroxyphenyl)pentane is often guided by principles established from studies of related molecules, such as diethylstilbestrol (B1670540) (DES). The primary goal is to investigate how changes in the molecule's three-dimensional shape and electronic properties affect its chemical behavior.

Conformational Constraint: Introducing rigidity into the backbone is a common strategy. researchgate.net For instance, creating cyclic structures, such as indane or indene (B144670) derivatives, can lock the molecule into a more planar or a specific non-planar conformation. nih.gov The resulting change in the distance and relative orientation of the hydroxyl groups can be studied to understand their cooperative effects. nih.gov

Chain Length and Branching: Varying the length of the alkyl chain or introducing branches can influence the molecule's lipophilicity and steric profile. These changes can affect solubility, reactivity, and chromatographic behavior.

Phenyl Group Substitutions: Substitutions on the phenyl rings offer a way to fine-tune the electronic properties of the molecule.

Electron-Donating and Electron-Withdrawing Groups: The placement of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano) on the phenyl rings can alter the acidity of the phenolic hydroxyl groups and the electron density of the aromatic system. This can impact the molecule's reactivity in electrophilic or nucleophilic substitution reactions.

Positional Isomerism: Moving the hydroxyl group to different positions on the phenyl ring (e.g., to the 2- or 3-position) creates constitutional isomers with distinct chemical properties. nih.gov For example, 2-(3-hydroxyphenyl) derivatives have been synthesized to explore different binding modes and reactivity patterns. nih.gov

A key principle in the design of these analogues is the concept of bioisosterism, where one part of the molecule is replaced by another with similar physical or chemical properties. For example, replacing a phenyl ring with a bicyclo[1.1.1]pentyl (BCP) skeleton has been shown to improve certain physicochemical properties in other classes of compounds. nih.gov

Table 1: Design Strategies for Analogues

| Modification Type | Strategy | Purpose | Example from Related Compounds |

| Pentane Backbone | Cyclization | Introduce conformational rigidity | Indane/Indene derivatives of DES nih.gov |

| Pentane Backbone | Varying Chain Length | Alter lipophilicity and steric bulk | Not specified in provided context |

| Phenyl Ring | Substitution | Modulate electronic properties | Methoxy (B1213986) or nitro group addition |

| Phenyl Ring | Positional Isomerism | Change spatial arrangement of functional groups | 2-(3-hydroxyphenyl) derivatives nih.gov |

Strategies for Incorporating Different Halogen Atoms (e.g., Bromine, Iodine) at the 1-Position

Replacing the fluorine atom at the 1-position of this compound with heavier halogens like bromine or iodine can be achieved through several synthetic strategies. The choice of method often depends on the desired regioselectivity and the stability of the starting material under the reaction conditions.

Direct Halogenation: Direct halogenation of a suitable precursor is a common approach. For instance, the synthesis of brominated or iodinated analogues often involves the reaction of a precursor molecule with a halogenating agent.

Bromination: The synthesis of tetrabromobisphenol-A, a related bis-phenol compound, involves the reaction of bisphenol-A with bromine in the presence of a suitable solvent. google.com A similar approach could be adapted for the pentane analogue, potentially requiring protection of the hydroxyl groups to prevent side reactions. The choice of brominating agent (e.g., N-bromosuccinimide) and reaction conditions would be critical to control the position of bromination.

Iodination: Iodination can be achieved using reagents like iodine monochloride or a mixture of an iodide salt and an oxidizing agent. youtube.com For example, dissolving potassium iodide in water and adding an oxidizing agent like sulfuric acid can generate elemental iodine in situ for the reaction. youtube.com

From a Precursor: A versatile method for introducing halogens involves the use of a precursor that can be converted to the desired halide.

Stannyl Derivatives: The synthesis of a tributylstannyl derivative of a similar ethylene (B1197577) compound has been reported as a precursor for radiohalogenation. nih.gov This organotin compound can then undergo a Stille-type reaction with a source of electrophilic halogen to introduce iodine or bromine with high specificity. nih.gov

Reaction Conditions for Halogenation: The conditions for these reactions need to be carefully controlled.

Temperature: Halogenation reactions can be exothermic, and controlling the temperature is important to prevent multiple halogenations or side reactions.